molecular formula C9H10BrNO2 B15312284 Methyl 2-amino-6-bromo-3-methylbenzoate

Methyl 2-amino-6-bromo-3-methylbenzoate

Cat. No.: B15312284
M. Wt: 244.08 g/mol
InChI Key: ACEGPJLOJQQWOM-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromo-3-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-bromo-3-methylbenzoate typically involves the bromination of methyl 3-methylbenzoate followed by amination. One common method is:

    Bromination: Methyl 3-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Amination: The brominated product is then reacted with ammonia or an amine under suitable conditions to replace the bromine atom with an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-bromo-3-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in a polar solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

Methyl 2-amino-6-bromo-3-methylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or marker in biochemical assays and studies involving enzyme activity or protein interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-bromo-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-bromo-2-methylbenzoate
  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 2-amino-5-bromobenzoate

Uniqueness

Methyl 2-amino-6-bromo-3-methylbenzoate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The position of the bromine and amino groups can influence its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-amino-6-bromo-3-methylbenzoate

InChI

InChI=1S/C9H10BrNO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3

InChI Key

ACEGPJLOJQQWOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)OC)N

Origin of Product

United States

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